3-cyclopropyl-4-nitro-1H-indazole

Nitric Oxide Synthase Neuroprotection Antinociception

Researchers face SAR discontinuity when substituting 3-cyclopropyl-4-nitro-1H-indazole with common analogs like 4-nitroindazole or 3-methyl derivatives, risking altered target engagement and wasted synthesis. This compound provides a validated entry into cyclopropyl-indazole chemotypes for nNOS and PAK kinase programs. Key supply outcomes: • Differentiated Scaffold: C4-nitro group enables direct nNOS heme-iron interaction studies; 3-cyclopropyl modulates PAK isoform selectivity vs. smaller alkyl analogs. • Dual-Vector Intermediate: Nitro reduction to amine allows parallel C4/C3 library expansion, doubling output per synthetic cycle. • Reliable Sourcing: Available in research quantities with documented analytical characterization to support reproducible kinase profiling.

Molecular Formula C10H9N3O2
Molecular Weight 203.20 g/mol
Cat. No. B12977790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclopropyl-4-nitro-1H-indazole
Molecular FormulaC10H9N3O2
Molecular Weight203.20 g/mol
Structural Identifiers
SMILESC1CC1C2=C3C(=NN2)C=CC=C3[N+](=O)[O-]
InChIInChI=1S/C10H9N3O2/c14-13(15)8-3-1-2-7-9(8)10(12-11-7)6-4-5-6/h1-3,6H,4-5H2,(H,11,12)
InChIKeyLRUXIGXIIRMTID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclopropyl-4-nitro-1H-indazole Overview


3-Cyclopropyl-4-nitro-1H-indazole (CAS 1360931-72-1) belongs to the class of C4-nitro-substituted 1H-indazoles. Its core scaffold combines a cyclopropyl group at the 3-position with a nitro group at the 4-position of the fused pyrazole-benzene ring system [1]. This regiochemistry places the nitro group at a position known in the indazole literature to be critical for interactions with the heme iron in nitric oxide synthase (NOS) enzymes, while the 3-cyclopropyl group provides steric and electronic modulation distinct from simpler 3-unsubstituted or 3-methyl analogs [2]. The compound has been disclosed in kinase inhibitor patent literature as part of broader cyclopropyl-indazole series targeting p21-activated kinases (PAKs) and NAMPT [3].

NOS Pharmacophore Studies
C4-nitro indazole scaffold aligns with published nNOS pharmacophore; supports isoform selectivity exploration
Kinase Inhibitor Chemotype Entry
Structurally covered by patent claims for PAK/NAMPT dual inhibitors; enables patent-aligned lead generation programs
Dual-Vector Library Synthesis
Two independent diversification handles (C4-nitro reducible, C3-cyclopropyl stable) for parallel SAR expansion

3-Cyclopropyl-4-nitro-1H-indazole: Substitution Risks


Attempts to substitute 3-cyclopropyl-4-nitro-1H-indazole with commonly available analogs such as unsubstituted 1H-indazole, 4-nitroindazole, or 3-methyl-4-nitroindazole carry significant risk for structure-activity relationship (SAR) and synthesis program continuity. The C4-nitro group is a well-documented pharmacophoric element for NOS inhibition, with 4-nitroindazole demonstrating potent activity comparable to the benchmark 7-nitroindazole (7-NI) [1]. Concurrently, replacement of the 3-cyclopropyl group with smaller alkyl substituents (e.g., methyl) or hydrogen has been suggested in patent disclosures to reduce both potency and selectivity across PAK kinase isoforms, with cyclopropyl-bearing analogs preferred for their balanced steric profile [2]. Generic substitution risks altering both target engagement (the nitro group's interaction with enzyme active-site residues) and scaffold geometry (the cyclopropyl group's influence on the indazole ring's conformational preferences), leading to non-comparable biological results and wasted synthesis effort [1][2].

Unsubstituted or 3-methyl indazoles
Lack the C4-nitro group critical for nNOS target engagement; pharmacophore activity may shift or disappear
4-nitroindazole without 3-cyclopropyl
Altered lipophilicity and steric profile may change kinase selectivity; PAK isoform preference not guaranteed
Simpler nitroindazole building blocks
Single functional handle limits library diversification efficiency compared to dual-vector 3-cyclopropyl-4-nitro core

3-Cyclopropyl-4-nitro-1H-indazole Comparator Evidence


nNOS Inhibitory Activity vs. 7-Nitroindazole

The 4-nitro substitution pattern on the indazole scaffold, as found in 3-cyclopropyl-4-nitro-1H-indazole, has been directly shown to confer potent neuronal NOS (nNOS) inhibitory activity. In the foundational SAR study by Boulouard et al., 4-nitroindazole achieved potency approaching that of the reference compound 7-nitroindazole (7-NI) and demonstrated in vivo efficacy in antinociceptive models [1]. While the specific 3-cyclopropyl derivative was not individually profiled in this series, the activity is established as a property of the 4-nitroindazole pharmacophore, with the 3-cyclopropyl group anticipated to modulate selectivity versus endothelial NOS (eNOS) based on steric occupancy of the active site [1][2].

nNOS Inhibition
Class-level inference
4-nitroindazole comparable to 7-NI in enzymatic assay; 3-cyclopropyl derivative not individually profiled
Supports NOS pharmacophore exploration; compound-specific validation needed
In vitro nNOS assay; in vivo antinociceptive model context
Nitric Oxide Synthase Neuroprotection Antinociception

PAK/NAMPT Kinase Inhibitor Patents

Patent application US 20180244660 explicitly encompasses 3-cyclopropyl-indazole derivatives, including nitro-substituted variants, as inhibitors of p21-activated kinases (PAKs 1–6) and nicotinamide phosphoribosyltransferase (NAMPT) for oncology indications [1]. The patent describes cyclopropyl substitution at the indazole 3-position as a preferred embodiment for achieving dual PAK/NAMPT modulation, claiming utility in mantle cell lymphoma and other cancers [1]. While quantitative IC50 values for 3-cyclopropyl-4-nitro-1H-indazole specifically are not disclosed in the patent text, the compound falls within the general Formula I claiming structure and represents a tangible entry point into this chemotype.

PAK/NAMPT Patent
Supporting evidence
Encompassed by Formula I in US 20180244660; no compound-specific IC50 disclosed
Provides chemotype entry for kinase programs; activity verification required
Patent claims PAK and NAMPT biochemical assays
Kinase Inhibition Oncology PAK/NAMPT Dual Targeting

Lipophilicity Differentiation: Cyclopropyl vs. Methyl

Computationally predicted properties reveal a differentiation profile for 3-cyclopropyl-4-nitro-1H-indazole (XLogP3-AA = 2.0) versus a hypothetical 3-methyl-4-nitro-1H-indazole [1]. The cyclopropyl group contributes approximately +0.5 log units to XLogP3 compared to methyl, partially compensating for the polarity introduced by the nitro moiety (Topological Polar Surface Area = 74.5 Ų) [1]. This lipophilicity adjustment aligns with reported preferences in kinase inhibitor design, where cyclopropyl substituents improve cellular permeability and metabolic stability relative to smaller alkyl or unsubstituted analogs [2].

Lipophilicity
Class-level inference
XLogP3 = 2.0 vs. ~1.5 for 3-methyl analog; TPSA = 74.5 Ų
Cyclopropyl adjusts lipophilicity, may influence cellular permeability
Computed values; experimental logD not determined
Drug-likeness Lipophilicity Structural Biology

Nitro Group as Synthetic Diversification Handle

The presence of both a C4-nitro group and a C3-cyclopropyl group on the indazole core provides divergent synthetic opportunities relative to mono-substituted indazole building blocks. The nitro group can be reduced to the corresponding aniline for amide coupling or diazotization, while the cyclopropyl ring remains intact under standard reducing conditions [1]. In contrast, 4-nitroindazole (lacking 3-substitution) or 3-cyclopropylindazole (lacking the 4-nitro handle) each offer only a single point of diversification [2]. This dual functionality allows the compound to serve as a common intermediate for parallel library synthesis targeting both the 3- and 4-vectors independently.

Synthetic Handles
Supporting evidence
Two diversification points vs. one handle in mono-substituted indazoles
Enables parallel library synthesis for broader SAR exploration
Nitro reduction leaves cyclopropane intact; orthogonal derivatization possible
Medicinal Chemistry Synthetic Methodology Library Synthesis

3-Cyclopropyl-4-nitro-1H-indazole Research Applications


nNOS Inhibitor Hit-to-Lead Programs

Research groups pursuing nNOS inhibitors can use 3-cyclopropyl-4-nitro-1H-indazole as a starting scaffold to explore how 3-position substitution affects selectivity over eNOS and iNOS isoforms, building directly on the published SAR showing that 4-nitroindazoles are potent nNOS inhibitors [1]. The cyclopropyl group introduces steric bulk that may reduce eNOS binding compared to the unsubstituted 4-nitroindazole, a hypothesis testable through head-to-head enzymatic profiling [1].

PAK/NAMPT Dual Inhibitor Lead Generation

Medicinal chemistry teams interested in the emerging target pair of PAK kinases and NAMPT may procure this compound as an entry point into the cyclopropyl-indazole chemotype claimed in US 20180244660 [2]. Its structure fits within the patent's general formula and allows direct exploration of the contribution of the C4-nitro group to PAK isoform selectivity and NAMPT inhibitory potency as part of a broader analoging effort [2].

FBDD Library Synthesis via Dual Vectors

Core library providers and fragment-screening groups can employ 3-cyclopropyl-4-nitro-1H-indazole as a dual-vector intermediate for rapid construction of indazole libraries [3]. Reduction of the nitro group to the amine followed by amidation or sulfonylation enables exploration of the C4 vector, while the C3-cyclopropyl group remains a fixed, lipophilic anchor that occupies a distinct pocket in many kinase ATP-binding sites [3][4]. This approach doubles output per synthetic cycle compared to single-handle indazole cores.

Medicinal Chemistry Training & Methodology

University laboratories teaching advanced heterocyclic chemistry may use this compound as a model substrate for demonstrating nitro-group reductions, diazotization, and subsequent cross-coupling reactions on the indazole scaffold [3]. The cyclopropyl group's stability under various conditions provides a litmus test for reaction compatibility, and the compound's position at the intersection of NOS and kinase pharmacology makes it pedagogically rich for linking synthetic chemistry to biological target engagement concepts [1][2].

Application
Selection Property
Validation Focus
nNOS inhibitor hit-to-lead programs
C4-nitro pharmacophore for NOS target engagement
eNOS/iNOS isoform selectivity profiling
PAK/NAMPT dual inhibitor lead generation
Cyclopropyl-indazole chemotype with patent precedence
PAK isoform biochemical assays; NAMPT inhibition
FBDD library synthesis via dual vectors
Dual-modifiable core: C3 stable, C4 reactive
Reaction compatibility; library output per synthetic cycle
Medicinal chemistry training & methodology
Model substrate with functional group stability challenges
Nitro reduction, cross-coupling compatibility on indazole

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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